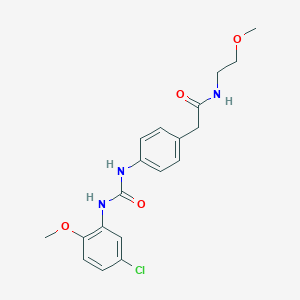

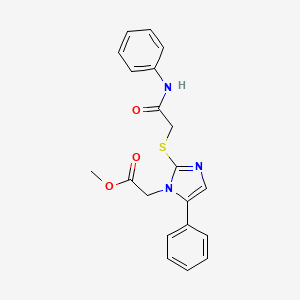

![molecular formula C19H20N4 B2613711 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 328113-18-4](/img/structure/B2613711.png)

1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a unique chemical with the linear formula C21H24N4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, benzimidazole derivatives in general have been studied for their diverse chemical reactions .Scientific Research Applications

Antimycobacterial Activity

Researchers have synthesized novel heterocyclic compounds displaying significant antimycobacterial properties. For example, derivatives of 1,2,4-oxadiazole-pyranopyridine/chromene hybrids exhibited enhanced activity against Mycobacterium tuberculosis H37Rv, surpassing standard antitubercular drugs like isoniazid, ciprofloxacin, and ethambutol in efficacy (R. Ranjith Kumar et al., 2011).

Synthetic Methodologies

An efficient three-component synthesis route for benzimidazo[1,2-a]quinoline-6-carbonitriles was developed, highlighting a versatile approach for constructing complex heterocyclic frameworks from simple precursors (M. Adib et al., 2016). Another study demonstrated the synthesis of 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives, showcasing a methodological advancement in heterocyclic chemistry (A. V. Denisenko et al., 2011).

Antimicrobial and Cytotoxic Activity

A study presented the synthesis and antimicrobial evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, revealing that some derivatives exhibited good antibacterial activity and notable cytotoxic properties in vitro (M. Noolvi et al., 2014). Additionally, a regioselective synthesis of spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile in an aqueous medium was explored, emphasizing environmentally friendly synthetic routes (A. Dandia et al., 2007).

Properties

IUPAC Name |

1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-13-11-18(21-14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)22-19(23)15(13)12-20/h5-6,9-11,14,21H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPBTRIATIBUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

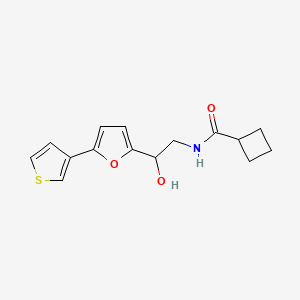

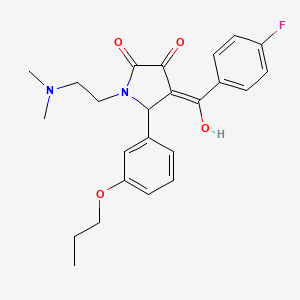

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)

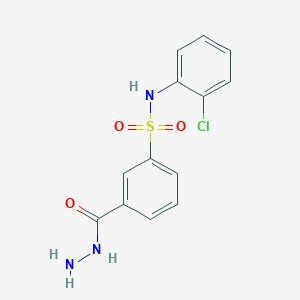

![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)

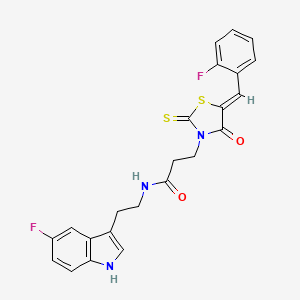

![3-(4-ethoxyphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2613637.png)

![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)

![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)

![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)

![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)